Cyclopropyl(3,5-difluorophenyl)methanol
Description
Cyclopropyl(3,5-difluorophenyl)methanol is a chiral secondary alcohol characterized by a cyclopropyl group attached to a benzhydryl moiety substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring. Its molecular formula is C${10}$H${10}$F$_2$O, with a hydroxyl group (-OH) as the functional center.
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
cyclopropyl-(3,5-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
InChI Key |
VJUICAZEGZJZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Cyclopropyl(3,5-difluorophenyl)methanol, highlighting differences in functional groups, substituents, and molecular properties:
Notes:
- Fluorine Substitution: The 3,5-difluoro pattern increases electron-withdrawing effects on the aromatic ring, modulating electronic density and reactivity compared to mono-fluoro analogs .
- Ring Strain : The cyclopropyl group introduces steric strain and rigidity, which may improve metabolic stability relative to larger cycloheptyl-containing compounds .
Research Findings and Implications
A. Physicochemical Properties
- Polarity: this compound’s hydroxyl group increases polarity (logP ~1.5–2.0 estimated) compared to ketone analogs (logP ~2.5–3.0), favoring interactions with polar biological targets .
- Thermal Stability : The strained cyclopropane ring may lower thermal stability compared to cycloheptyl analogs, as smaller rings are prone to ring-opening reactions under stress .
Preparation Methods
Cyclopropane Ring Formation via Alkene Cyclopropanation
A key intermediate, 3,5-difluorophenyl cyclopropyl ketone , is synthesized by reacting 3,5-difluorobenzaldehyde with a cyclopropane-forming reagent. For example:
-
Step 1 : Aldol condensation of 3,5-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine yields α,β-unsaturated esters.
-
Step 2 : Cyclopropanation using trimethylsulfoxonium iodide (a Corey-Chaykovsky reagent) generates the cyclopropane ring.
Reaction Conditions :
Ketone Reduction to Alcohol
The ketone intermediate is reduced to the alcohol using:
Example :
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables modular assembly of the aryl-cyclopropane bond:
Boronic Ester Preparation
Coupling with 3,5-Difluorophenyl Halides
-
Base : K₂CO₃ or CsF
-
Solvent : Dioxane/water (4:1)
Limitation : Requires stringent anhydrous conditions to prevent boronic ester hydrolysis.
Direct Cyclopropanation of Allylic Alcohols
This one-pot method avoids isolated ketone intermediates:
Simmons-Smith Reaction
Transition Metal-Catalyzed Cyclopropanation
Reductive Amination Followed by Hydrolysis
A less common but viable route involves:
Synthesis of Cyclopropylamine Intermediate
-
Step 1 : Reductive amination of 3,5-difluorophenylacetaldehyde with cyclopropylamine.
-
Step 2 : Hydrolysis of the amine to alcohol via acidic or oxidative conditions.
Challenges : Over-reduction or epimerization risks necessitate careful stoichiometric control.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Grignard + Reduction | High yield, scalable | Multi-step, requires ketone isolation | 80–90 |
| Suzuki Coupling | Modular, mild conditions | Costly catalysts, boronate synthesis | 65–78 |
| Simmons-Smith | One-pot cyclopropanation | Low functional group tolerance | 60–70 |
| Reductive Amination | Avoids ketone intermediates | Risk of side reactions | 50–65 |
Optimization Strategies
Solvent Effects
Fluorine-Specific Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclopropyl(3,5-difluorophenyl)methanol?
- Methodological Answer : The compound can be synthesized via Grignard addition to cyclopropane-containing ketones. For example, reacting cyclopropylmagnesium bromide with 3,5-difluorobenzaldehyde under inert conditions (e.g., THF, 0°C to room temperature), followed by acid quenching and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) . This method mirrors protocols for structurally related alcohols, where organometallic reagents enable selective formation of tertiary alcohols.
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Characterization typically involves:
- NMR Spectroscopy : H and C NMR to confirm cyclopropyl ring integration and difluorophenyl substituents.
- HPLC/MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ mode) .
- Chiral Analysis : If enantiomers are present, chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol eluents can resolve stereoisomers .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent photodegradation, as cyclopropanes and fluorinated aromatics are prone to ring-opening or oxidation .
- Moisture Control : Use anhydrous solvents and molecular sieves during synthesis, as tertiary alcohols may undergo dehydration under acidic/humid conditions .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the compound’s electronic and steric properties in catalysis or medicinal chemistry?
- Methodological Answer :
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) reveal cyclopropane’s angle strain, which enhances electrophilicity at the alcohol-bearing carbon. This strain can be exploited in nucleophilic substitution reactions .
- Pharmacological Relevance : The cyclopropyl group may improve metabolic stability in drug candidates, as seen in γ-secretase inhibitors where similar motifs reduce oxidative degradation .
Q. What strategies address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Analysis : Use in-situ FTIR or reaction calorimetry to monitor Grignard addition exotherms, ensuring controlled reagent addition to avoid side reactions (e.g., over-addition leading to dimerization) .
- Purification Optimization : Gradient elution in preparative HPLC or fractional crystallization (e.g., using ethanol/water mixtures) improves yield consistency .
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones or Corey lactams to induce asymmetry during cyclopropane formation .
- Catalytic Asymmetric Addition : Use Cu/Box ligand systems to catalyze enantioselective additions to fluorinated ketones, achieving >90% ee .
Application-Oriented Questions
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer :
- γ-Secretase Inhibition : The 3,5-difluorophenyl group mimics natural substrates, enabling competitive inhibition studies. Assays using HEK293 cells and Western blotting for amyloid-β fragments validate inhibitory potency .
- Fluorescence Probes : Derivatize the alcohol with fluorophores (e.g., dansyl chloride) to track binding interactions via fluorescence polarization .
Q. How is this compound utilized in photophysical studies or materials science?
- Methodological Answer :
- OLED Applications : Incorporate into organic electroluminescent layers via vapor deposition. The fluorinated aryl group enhances electron mobility, while the cyclopropane stabilizes thin-film morphology .
- Photocycloaddition : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming strained polycyclic structures for optoelectronic testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
